molecular formula C21H29N3O2 B1443617 2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester CAS No. 1341038-86-5

2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

Cat. No. B1443617
M. Wt: 355.5 g/mol
InChI Key: SVOMVZGTLQYATD-UHFFFAOYSA-N
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Description

2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester is a chemical compound with the formula C20H30N2O2 and a molecular weight of 330.47 g/mol . It is also known as tert-butyl 2-benzyl-4-cyano-2,8-diazaspiro[4.5]decane-8-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiro[4.5]decane core, which is a type of bicyclic structure where the two rings share only one atom . The compound also contains a cyano group (-CN), a benzyl group (C6H5CH2-), and a tert-butyl ester group (-C(O)OC(CH3)3) attached to the spirodecane core .

Scientific Research Applications

Insecticidal Activity

Research has shown that certain cyclopropane carboxylic acid esters, which include structural elements similar to 2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester, exhibit significant insecticidal activity against a range of insect species. These compounds also demonstrate knock-down effects on flying insects (Kulkarni & Arbale, 1988).

Anticonvulsant Evaluation

Similar spiro compounds have been evaluated for their anticonvulsant properties. For instance, studies on spiro[4.5]decane-2-carboxylic acid and related structures indicated their potential use in managing convulsions, although their effectiveness varied depending on the specific neurological challenge in test models (Scott et al., 1985).

Synthesis of Polyesters

The tert-butyl ester group, as found in 2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester, is relevant in the synthesis and polymerization of new cyclic esters. These esters are used in creating functional cyclic esters for hydrophilic aliphatic polyesters, a significant area in polymer science (Trollsås et al., 2000).

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, including those similar to 2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester, are synthesized for various applications, including pharmaceuticals and materials science. For example, the synthesis of spirocyclic indoline lactone involves processes that could be applicable to the synthesis of related spirocyclic compounds (Hodges, Wang, & Riley, 2004).

Esterification of Carboxylic Acids

The tert-butyl ester group in the compound is important in the esterification of carboxylic acids. Methods have been developed for the efficient esterification of carboxylic acids, which could be applicable to synthesizing esters like 2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester (Furrow & Myers, 2004).

Supramolecular Chemistry

Spiro[4.5]decane derivatives have been studied in the context of supramolecular chemistry, exploring their crystal structures and molecular interactions. Such studies can provide insights into the properties and potential applications of 2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester (Graus et al., 2010).

Polymer Synthesis

Compounds with structural similarities to 2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester are used in synthesizing donor–acceptor–donor type polymers. These polymers have potential applications in various fields, including electronics and materials science (Ozelcaglayan et al., 2012).

properties

IUPAC Name

tert-butyl 2-benzyl-4-cyano-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-20(2,3)26-19(25)24-11-9-21(10-12-24)16-23(15-18(21)13-22)14-17-7-5-4-6-8-17/h4-8,18H,9-12,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOMVZGTLQYATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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